methyl 5-{[3-(azepane-1-carbonyl)-4,4-dioxo-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}furan-2-carboxylate
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Description
Methyl 5-{[3-(azepane-1-carbonyl)-4,4-dioxo-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}furan-2-carboxylate is a useful research compound. Its molecular formula is C21H23N3O6S and its molecular weight is 445.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 445.13075664 g/mol and the complexity rating of the compound is 816. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 5-{[3-(azepane-1-carbonyl)-4,4-dioxo-1H-4λ6,1,2-benzothiadiazin-1-yl]methyl}furan-2-carboxylate, a complex organic compound, has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various research findings that highlight its therapeutic potential.
The compound is characterized by the following chemical properties:
Property | Value |
---|---|
IUPAC Name | Methyl 5-{[3-(azepane-1-carbonyl)-4,4-dioxo-1H-4λ6,1,2-benzothiadiazin-1-yl]methyl}furan-2-carboxylate |
CAS Number | 1251619-42-7 |
Molecular Formula | C21H23N3O6S |
Molecular Weight | 445.5 g/mol |
The structural complexity of this compound arises from its unique benzothiadiazine core and azepane moiety, which contribute to its biological interactions.
Synthesis
The synthesis of methyl 5-{[3-(azepane-1-carbonyl)-4,4-dioxo-1H-4λ6,1,2-benzothiadiazin-1-yl]methyl}furan-2-carboxylate typically involves multi-step organic reactions. A common method includes the reaction of a benzothiadiazine derivative with an azepane derivative under controlled conditions. This process can be optimized for high yield and purity using automated reactors in industrial settings .
Biological Activity
Research indicates that this compound may exhibit a range of biological activities:
Antimicrobial Properties
Studies have shown that derivatives of benzothiadiazine compounds possess significant antimicrobial activity. The presence of the furan and azepane groups in this compound may enhance its efficacy against various bacterial strains and fungi.
Anticancer Potential
Preliminary studies suggest that methyl 5-{[3-(azepane-1-carbonyl)-4,4-dioxo-1H-4λ6,1,2-benzothiadiazin-1-yl]methyl}furan-2-carboxylate may induce apoptosis in cancer cells. The mechanism likely involves the modulation of key signaling pathways associated with cell survival and proliferation .
The proposed mechanism of action involves the compound's ability to interact with specific molecular targets within cells. This includes binding to enzymes or receptors that regulate critical biological pathways such as apoptosis and inflammation .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the same family:
- Antimicrobial Study : A study demonstrated that similar benzothiadiazine derivatives showed potent activity against Gram-positive bacteria. The compound's structure allows for effective interaction with bacterial cell walls .
- Cancer Research : Research indicated that compounds with similar functional groups exhibited cytotoxic effects on various cancer cell lines, suggesting potential use in targeted cancer therapies .
- Inflammation Modulation : Investigations into related compounds revealed their ability to inhibit inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .
Properties
IUPAC Name |
methyl 5-[[3-(azepane-1-carbonyl)-4,4-dioxo-4λ6,1,2-benzothiadiazin-1-yl]methyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6S/c1-29-21(26)17-11-10-15(30-17)14-24-16-8-4-5-9-18(16)31(27,28)19(22-24)20(25)23-12-6-2-3-7-13-23/h4-5,8-11H,2-3,6-7,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVNEJJRGYOXJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C3=CC=CC=C3S(=O)(=O)C(=N2)C(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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